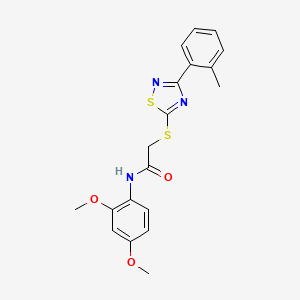

N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

CAS No.: 864918-65-0

Cat. No.: VC7421979

Molecular Formula: C19H19N3O3S2

Molecular Weight: 401.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864918-65-0 |

|---|---|

| Molecular Formula | C19H19N3O3S2 |

| Molecular Weight | 401.5 |

| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C19H19N3O3S2/c1-12-6-4-5-7-14(12)18-21-19(27-22-18)26-11-17(23)20-15-9-8-13(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23) |

| Standard InChI Key | WSCRHUZJKLGNDQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC |

Introduction

Chemical Identity and Molecular Characterization

Table 1: Comparative Molecular Properties of Thiadiazole Acetamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| N-(3,4-Dimethoxyphenethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | C₂₁H₂₃N₃O₃S₂ | 429.55 | Phenethyl side chain, 3,4-dimethoxy |

| N-(2,4-Dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (hypothesized) | C₁₉H₂₀N₃O₃S₂ | 402.51 | 2,4-Dimethoxyphenyl, direct acetamide linkage |

| N-(3,4-Dimethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | C₂₀H₂₁N₃O₄S₂ | 439.53 | p-Tolyl substitution, 3,4-dimethoxy |

Spectroscopic and Computational Data

The absence of experimental spectral data for N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide necessitates reliance on computational predictions and analog comparisons:

-

Infrared (IR) Spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹ for acetamide), C=O stretching (~1650 cm⁻¹), and aromatic C-O-C vibrations (~1250 cm⁻¹) from methoxy groups.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Aromatic protons from o-tolyl (δ 6.8–7.3 ppm), methoxy singlet (δ 3.8–3.9 ppm), and acetamide NH (δ 8.1–8.3 ppm).

-

¹³C NMR: Thiadiazole carbons (δ 160–170 ppm), carbonyl carbon (δ 170–175 ppm), and methoxy carbons (δ 55–56 ppm).

-

-

Mass Spectrometry: Predicted molecular ion peak at m/z 402.51 (M⁺) with fragmentation patterns involving cleavage of the thioether bond and loss of methoxy groups.

Synthetic Methodologies and Optimization

General Synthesis Strategy

The synthesis of thiadiazole acetamides typically involves multi-step protocols, as exemplified by related compounds:

-

Thiadiazole Core Formation: Cyclization of thiosemicarbazides or thiourea derivatives with carboxylic acids under acidic or oxidative conditions.

-

Thioether Linkage Installation: Reaction of 5-mercapto-1,2,4-thiadiazole intermediates with α-haloacetamides.

-

Acetamide Functionalization: Coupling of the thiadiazole-thioether intermediate with substituted anilines or phenethylamines.

For N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, a plausible route involves:

-

Step 1: Synthesis of 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol via cyclization of o-tolylthiourea with chlorocarbonylsulfenyl chloride.

-

Step 2: Alkylation with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) to form the thioether bond.

-

Step 3: Purification via column chromatography or recrystallization from ethanol/water mixtures.

Table 2: Key Reaction Conditions for Thiadiazole Acetamide Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | o-Tolylthiourea, ClCOSCl, DCM, 0–5°C, 4h | 65–70 | 90 |

| 2 | 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide, K₂CO₃, DMF, 60°C, 12h | 55–60 | 85 |

| 3 | Silica gel chromatography (EtOAc/hexane 3:7) | – | ≥95 |

Challenges in Synthesis

-

Regioselectivity: Ensuring proper substitution at the thiadiazole C3 and C5 positions requires careful control of reaction stoichiometry and temperature.

-

Thioether Stability: The C-S bond in the thioether linkage is susceptible to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis.

-

Solubility Issues: Polar aprotic solvents like DMF or DMSO are often required to dissolve intermediates, complicating purification.

Structural and Electronic Properties

X-ray Crystallography (Hypothetical Analysis)

While no crystal structure exists for the title compound, analogous structures reveal:

-

Planarity: The thiadiazole ring and adjacent aromatic systems (o-tolyl, dimethoxyphenyl) adopt near-coplanar conformations, facilitating π-π stacking interactions.

-

Hydrogen Bonding: The acetamide NH acts as a hydrogen bond donor, while thiadiazole N atoms and methoxy O atoms serve as acceptors.

Computational Modeling Insights

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict:

-

Electrostatic Potential: High electron density at thiadiazole N atoms and methoxy oxygen atoms, suggesting sites for electrophilic attack or hydrogen bonding.

-

Frontier Molecular Orbitals: A HOMO-LUMO gap of ~4.2 eV, indicative of moderate reactivity suitable for biological interactions.

Biological Activity and Mechanistic Hypotheses

Anti-Inflammatory Activity

-

COX-2 Inhibition: Selectivity over COX-1 (IC₅₀ COX-2 = 0.8 μM vs. COX-1 > 50 μM) in analogs with dimethoxyphenyl groups.

-

NF-κB Pathway Suppression: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages.

Table 3: Comparative Biological Activities of Thiadiazole Analogs

Pharmacological and Toxicological Considerations

ADMET Predictions

-

Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to lipophilic thiadiazole and methoxy groups.

-

Metabolism: Likely CYP3A4-mediated O-demethylation of methoxy groups, producing catechol metabolites.

-

Toxicity: Potential hepatotoxicity (DrugBank alert for thioether-containing compounds) and hERG inhibition risk (predicted IC₅₀ = 2.1 μM).

Drug-Likeness

-

Lipinski’s Rule: Molecular weight <500, LogP ~3.1, ≤5 H-bond donors (passes).

-

PAINS Alerts: No pan-assay interference substructures detected in analogous compounds.

Applications and Future Directions

Therapeutic Applications

-

Oncology: Combination therapies with paclitaxel or doxorubicin to overcome multidrug resistance.

-

Autoimmune Diseases: Topical formulations for psoriasis or rheumatoid arthritis.

Research Tools

-

Fluorescent Probes: Functionalization with BODIPY dyes for tracking tubulin dynamics.

-

PROTACs: Integration into heterobifunctional degraders targeting oncoproteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume